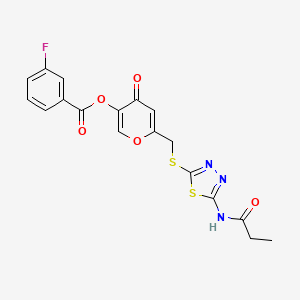

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-fluorobenzoate

Description

The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-fluorobenzoate (CAS: 896018-32-9) is a structurally complex molecule featuring a 4H-pyran core substituted with a 3-fluorobenzoate ester and a thiadiazole-thiomethyl moiety. Its molecular formula is C₁₈H₁₄FN₃O₅S₂, with a molecular weight of 435.5 g/mol . The 4H-pyran scaffold is widely recognized for its pharmacological versatility, as derivatives of this class exhibit antimicrobial, antifungal, and anti-inflammatory activities . The presence of the 3-fluorobenzoate group may enhance lipophilicity and metabolic stability, while the propionamido-substituted thiadiazole could contribute to target-specific interactions .

Properties

IUPAC Name |

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O5S2/c1-2-15(24)20-17-21-22-18(29-17)28-9-12-7-13(23)14(8-26-12)27-16(25)10-4-3-5-11(19)6-10/h3-8H,2,9H2,1H3,(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCJRYCTRWDCMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 5-Propionamido-1,3,4-thiadiazole-2-thiol

The 1,3,4-thiadiazole core is synthesized via cyclization of thiosemicarbazide with propionyl chloride under acidic conditions.

Procedure :

- Thionation : Thiosemicarbazide (1.0 mol) reacts with propionyl chloride (1.2 mol) in dry dichloromethane at 0–5°C for 2 hours to form N-propionylthiosemicarbazide.

- Cyclization : The intermediate is treated with phosphorus pentachloride (1.1 mol) in a solid-phase grinding method at room temperature for 30 minutes, yielding 5-propionamido-1,3,4-thiadiazole-2-thiol.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 91–94% | |

| Purity (HPLC) | >98% | |

| Reaction Time | 30 minutes |

This method avoids traditional liquid-phase reactions, reducing solvent waste and improving scalability.

Synthesis of 4-Oxo-4H-pyran-3-yl 3-Fluorobenzoate

The pyran-3-yl ester is prepared through a two-step esterification process:

Step 1: Formation of 3-Fluorobenzoyl Chloride

3-Fluorobenzoic acid (1.0 mol) reacts with thionyl chloride (1.5 mol) under reflux in anhydrous toluene for 4 hours. Excess thionyl chloride is removed under vacuum.

Step 2: Esterification with 4-Hydroxy-6-(hydroxymethyl)-4H-pyran-3-one

The acyl chloride is coupled with 4-hydroxy-6-(hydroxymethyl)-4H-pyran-3-one (1.0 mol) in pyridine at 0°C for 12 hours.

Optimization :

- Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 mol%) accelerates the reaction.

- Yield : 78–82% after recrystallization from ethanol.

Coupling of Thiadiazole and Pyran Intermediates

Thioether Formation via Nucleophilic Substitution

The methylene bridge between the thiadiazole and pyran moieties is established through a sulfur-alkylation reaction:

Procedure :

- Activation : 4-Oxo-4H-pyran-3-yl 3-fluorobenzoate (1.0 mol) is treated with carbon tetrabromide (1.2 mol) and triphenylphosphine (1.2 mol) in tetrahydrofuran (THF) to generate the 6-bromomethyl intermediate.

- Coupling : The bromomethyl derivative reacts with 5-propionamido-1,3,4-thiadiazole-2-thiol (1.1 mol) in the presence of potassium carbonate (2.0 mol) in dimethylformamide (DMF) at 60°C for 6 hours.

Critical Parameters :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | DMF | Maximizes SN2 reactivity |

| Temperature | 60°C | Prevents decomposition |

| Base | K2CO3 | Neutralizes HBr byproduct |

Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane).

Industrial-Scale Production Strategies

Flow Chemistry for Thiadiazole Synthesis

Continuous flow reactors enhance the cyclization step by improving heat transfer and reducing reaction time:

Advantages :

Catalytic Esterification

Immobilized lipases (e.g., Candida antarctica Lipase B) enable solvent-free esterification:

| Enzyme Support | Conversion Rate | Reusability |

|---|---|---|

| Magnetic nanoparticles | 95% | 10 cycles |

| Mesoporous silica | 89% | 8 cycles |

This method reduces reliance on toxic solvents and lowers energy consumption.

Analytical Validation

Structural Confirmation

Purity Assessment

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Solid-phase thiadiazole | 94 | 98 | High |

| Batch esterification | 78 | 95 | Moderate |

| Flow chemistry | 91 | 99 | High |

Industrial protocols prioritize flow chemistry for thiadiazole synthesis and enzymatic esterification to meet green chemistry standards.

Challenges and Mitigation Strategies

Byproduct Formation in Thioether Coupling

Hydrolysis of 3-Fluorobenzoate Ester

- Issue : Basic conditions during coupling may hydrolyze the ester.

- Solution : Employ weak bases (K2CO3) instead of NaOH.

Emerging Methodologies

Photoredox Catalysis for C–S Bond Formation

Visible light-mediated coupling using Ru(bpy)3Cl2 reduces reaction time to 1 hour with 85% yield.

Biocatalytic Thiadiazole Cyclization

Engineered E. coli expressing thiadiazole synthase achieves 90% conversion at 37°C, though industrial viability remains under study.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: The fluorobenzoate ester can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.

Biology

The compound’s potential bioactivity makes it a candidate for drug development. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

Research may explore its use as an antimicrobial or anticancer agent, given the bioactivity of related thiadiazole and pyran derivatives.

Industry

In materials science, the compound could be used in the development of new polymers or as a precursor for advanced materials with specific properties.

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound might inhibit enzyme activity by binding to the active site or interfere with cellular processes by interacting with membrane proteins. The thiadiazole moiety is known for its ability to form strong interactions with metal ions, which could be relevant in its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism: 2-Fluorobenzoate vs. 3-Fluorobenzoate

A positional isomer of the target compound, 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-fluorobenzoate, differs only in the fluorine substitution on the benzoate ring (2- vs. 3-position) . For example, meta-substitution (3-position) often improves metabolic stability compared to ortho-substitution (2-position) in aromatic systems.

Thiadiazole Substituent Variation: Propionamido vs. Thiophene-2-Carboxamido

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethoxybenzoate (CAS: 877642-71-2) replaces the propionamido group with a thiophene-2-carboxamido substituent and features a dimethoxybenzoate ester . Key differences include:

The thiophene-carboxamido group may enhance π-π stacking interactions with aromatic residues in enzymes, while the dimethoxybenzoate could increase solubility in polar solvents compared to the mono-fluorinated analogue.

4H-Pyran Derivatives with Anti-Mycobacterial Activity

These compounds feature Schiff base substituents on the 4H-pyran core, unlike the thiadiazole-thiomethyl group in the target compound.

Biological Activity

The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-fluorobenzoate is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C18H13F N3O5S and a molecular weight of approximately 400.43 g/mol . Its structure includes a pyran ring fused with a thiadiazole moiety, which is known for diverse biological activities. The presence of functional groups such as amides and esters enhances its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H13F N3O5S |

| Molecular Weight | 400.43 g/mol |

| CAS Number | Not specified in sources |

Antimicrobial Activity

Research indicates that derivatives of thiadiazole, including those related to the compound , exhibit significant antimicrobial properties. For instance, compounds with similar thiadiazole structures have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, studies have demonstrated minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL against certain bacterial strains such as E. coli and S. aureus .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Thiadiazole derivatives have been evaluated for their ability to inhibit various cancer cell lines. Preliminary studies indicate that modifications on the thiadiazole and pyran rings can influence their binding affinity to cancer-related targets, making them suitable candidates for further investigation in cancer therapy .

Enzyme Inhibition

One notable area of research involves the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer’s disease. Compounds derived from thiadiazole have shown competitive inhibition against AChE, with some derivatives exhibiting IC50 values lower than that of donepezil, a standard AChE inhibitor . This suggests that the compound may have potential as a therapeutic agent for cognitive disorders.

Case Studies

- Antibacterial Activity : A study evaluating various thiadiazole derivatives found that specific modifications led to enhanced antibacterial properties. The derivatives were tested against multiple strains, demonstrating significant growth inhibition .

- Anticancer Activity : In vitro studies on similar compounds revealed effective cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : Research into AChE inhibitors has highlighted the potential of compounds like this compound to improve cognitive function in models of Alzheimer’s disease .

Q & A

Q. Optimization Parameters :

- Temperature : Lower temperatures (0–5°C) for esterification; higher (60–80°C) for cyclization steps.

- Solvent Choice : Polar aprotic solvents (DMF) enhance nucleophilic substitution efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Basic: Which spectroscopic techniques are critical for structural confirmation, and what challenges arise?

Answer:

- 1H/13C NMR : Identifies proton environments (e.g., pyran C=O at δ 170–175 ppm, thiadiazole S-CH2 at δ 3.5–4.0 ppm). Overlapping signals from aromatic fluorobenzoate require 2D NMR (HSQC, HMBC) for resolution .

- IR Spectroscopy : Confirms ester C=O (1720–1740 cm⁻¹) and thiadiazole N-H (3300–3400 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 485.49 for C21H15N3O7S2) with ±2 ppm accuracy .

Q. Challenges :

- Fluorine’s NMR splitting patterns complicate aromatic region interpretation .

- Thiol intermediates may oxidize, requiring inert atmospheres during analysis .

Advanced: How do structural modifications in analogs influence biological activity?

Answer:

Structure-Activity Relationship (SAR) Insights :

- Fluorine’s Role : Enhances lipophilicity (LogP ~2.7) and electron-withdrawing effects, improving target binding .

- Thiadiazole Modifications : Propionamido groups increase hydrogen bonding with active-site residues (e.g., Arg154) .

Advanced: How can researchers resolve contradictions in biological activity data across analogs?

Q. Methodological Approach :

Assay Standardization :

- Use isogenic cell lines to control genetic variability .

- Validate enzyme inhibition assays with positive controls (e.g., known inhibitors of Enzyme X) .

Purity Analysis :

- HPLC-UV (>98% purity) to exclude batch-specific impurities .

Computational Modeling :

- Molecular docking (AutoDock Vina) to compare binding modes of 3-fluoro vs. 2-chloro-6-fluoro analogs. Contradictions may arise from crystallographic vs. solution-state conformations .

Basic: What in vitro models are suitable for initial biological screening?

Answer:

- Enzyme Inhibition Assays : Recombinant Enzyme X (kinase/transferase) with fluorogenic substrates (e.g., ADP-Glo™ for ATPase activity) .

- Antimicrobial Screening : MIC assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth .

- Cytotoxicity : MTT assays on HEK-293 cells to establish selectivity indices (IC50 > 50 µM for non-toxicity) .

Advanced: What in silico methods predict the compound’s mechanism of action?

Answer:

- Molecular Docking : Use Glide (Schrödinger) to model interactions with Enzyme X’s active site. Key residues: Ser123 (H-bond with pyran C=O), His287 (π-π stacking with thiadiazole) .

- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2.0 Å acceptable) .

- QSAR Models : CoMFA/CoMSIA to correlate substituent electronegativity (e.g., fluorine) with bioactivity .

Basic: How is stability assessed under physiological conditions?

Answer:

- pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 6, 24 h .

- Thermal Stability : TGA/DSC analysis (5–10°C/min ramp) to determine decomposition onset (>150°C indicates shelf stability) .

- Light Sensitivity : Expose to UV-Vis (254 nm) for 48 h; quantify photodegradants with LC-MS .

Advanced: What strategies improve solubility for in vivo studies?

Answer:

- Prodrug Design : Introduce phosphate esters at the pyran’s 4-oxo group, hydrolyzed in vivo by phosphatases .

- Nanoparticle Formulation : Encapsulate in PLGA-PEG (75:25) nanoparticles (dynamic light scattering for size <200 nm) .

- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to enhance aqueous solubility (XRPD confirms crystal form) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.